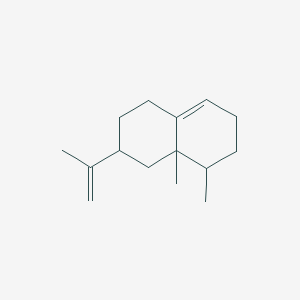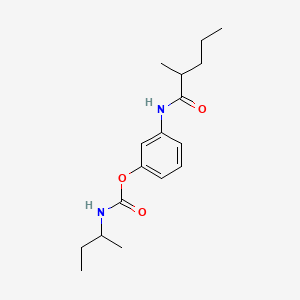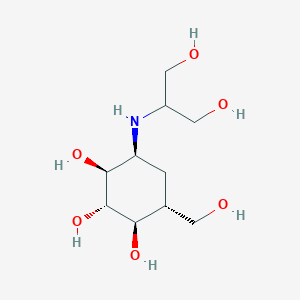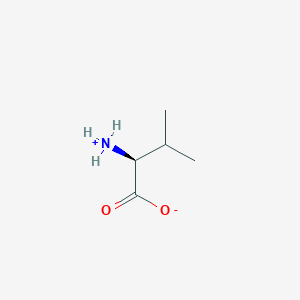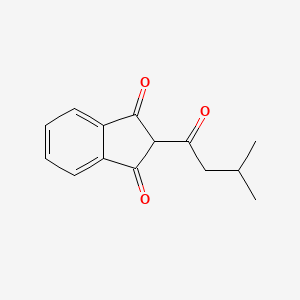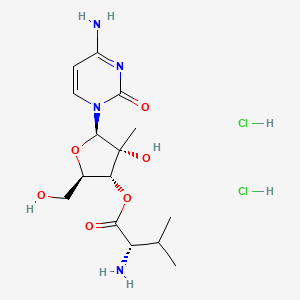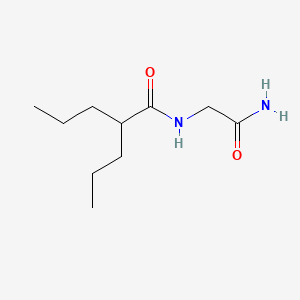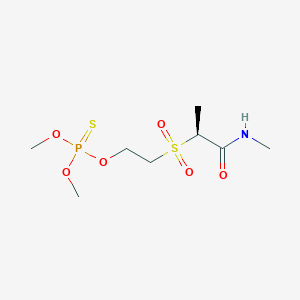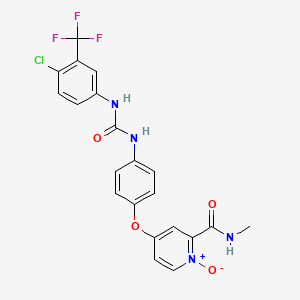
Vicenin-2
Overview
Description
Vicenin-2 is a 6,8-di-C-glucoside of apigenin, isolated from a traditionally used medicinal plant Artemisia capillaris . It has been reported to possess a wide variety of pharmacological activities including antioxidant, anti-inflammatory, anti-cancer, and hepatoprotective . It is also an angiotensin-converting enzyme (ACE) inhibitor .
Synthesis Analysis
The bis-C-glucosyl flavonoid vicenin-2 has been synthesized by exploiting bis-C-glycosylation of 1,3,5-trifluorobenzene and aromatic nucleophilic substitution to transform fluorine atoms to oxygen functions in excellent yield .Molecular Structure Analysis
Vicenin-2, a flavonoid, exhibits a distinctive and uncommon C-glycosidic linkage . Its chemical formula is C27H30O15 and its molecular weight is 594.520 .Chemical Reactions Analysis
Vicenin-2 has been observed to interact with human serum albumin (HSA), involving the cinnamoyl system found in vicenin-2 . This interaction causes a reduction in α-helix structures .Physical And Chemical Properties Analysis
Vicenin-2 is a flavonoid categorized as a flavones subclass . It has a peak of absorbance observed at around 338 nm .Scientific Research Applications
Cancer Treatment Enhancement
Vicenin 2 has been studied for its potential to enhance the efficacy of cancer treatments. For instance, when combined with docetaxel, a drug used for treating prostate carcinoma, Vicenin 2 has shown to synergistically hinder tumor growth more effectively than when the drug is administered alone .
Metastasis Repression
Research suggests that Vicenin 2 may act as a repressor against the metastasis of lung adenocarcinoma, indicating its potential role in inhibiting cancer spread .
Diabetic Wound Healing
Vicenin 2 possesses anti-oxidant and anti-inflammatory properties that can enhance cell proliferation and migration, which are crucial for wound healing. Its application in diabetic wound healing has been explored, showing promising results .
Protein Interaction Studies
The interaction between human serum albumin (HSA) and Vicenin 2 has been investigated to understand its potential effects on protein function and stability, which is significant for various biological processes .
Anti-Inflammatory Applications
Vicenin 2 has been examined for its effects on inflammatory responses, particularly in vascular inflammation. Studies have looked at how it influences lipopolysaccharide (LPS)-mediated vascular inflammatory responses .
Mechanism of Action
Vicenin-2 has been found to inhibit the growth of tumor and induce apoptosis in xenografted hepatocellular mice model . It is a novel STAT-3 inhibitor which imparts anticarcinogenic effect by inhibiting the STAT-3 signaling pathway . It also demonstrated protective effects against superoxide anion and hydroxyl radicals .
Safety and Hazards
properties
IUPAC Name |
5,7-dihydroxy-2-(4-hydroxyphenyl)-6,8-bis[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30O15/c28-6-12-17(32)21(36)23(38)26(41-12)15-19(34)14-10(31)5-11(8-1-3-9(30)4-2-8)40-25(14)16(20(15)35)27-24(39)22(37)18(33)13(7-29)42-27/h1-5,12-13,17-18,21-24,26-30,32-39H,6-7H2/t12-,13-,17-,18-,21+,22+,23-,24-,26+,27+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIAAVMJLAGNUKW-VQVVXJKKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=O)C3=C(C(=C(C(=C3O2)C4C(C(C(C(O4)CO)O)O)O)O)C5C(C(C(C(O5)CO)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C2=CC(=O)C3=C(C(=C(C(=C3O2)[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30O15 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80904219 | |
| Record name | Violantin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80904219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
594.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Vicenin 2 | |
CAS RN |
23666-13-9 | |
| Record name | Vicenin 2 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23666-13-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Violantin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80904219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6,8-Di-C-β-D-glucopyranosylapigenin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q & A
Q1: How does Vicenin-2 exert its anti-cancer effects?
A: Research suggests that Vicenin-2 exhibits anti-cancer activity through multiple mechanisms. In a study on hepatocellular carcinoma, Vicenin-2 treatment in rats led to increased expression of apoptotic proteins like Bax and caspase, while downregulating anti-apoptotic proteins Bcl-2 and Bcl-xL []. This suggests Vicenin-2 promotes apoptosis, a programmed cell death process, in cancer cells. Furthermore, in human colon cancer cells, Vicenin-2 inhibited the Wnt/β-catenin signaling pathway, a crucial pathway often dysregulated in cancer development and progression []. This inhibition further contributes to its anti-proliferative effects on cancer cells.
Q2: What are the anti-inflammatory effects of Vicenin-2 and how are they mediated?
A: Vicenin-2 exhibits anti-inflammatory activity by modulating various inflammatory pathways. Studies show it can inhibit high-glucose-induced vascular inflammation both in vitro and in vivo []. In human umbilical vein endothelial cells (HUVECs), Vicenin-2 suppressed the expression of cell adhesion molecules, reduced the production of pro-inflammatory cytokines TNF-α and IL-6, and inhibited the activation of NF-κB and ERK1/2 pathways, all of which are crucial players in inflammatory responses [, ]. Additionally, Vicenin-2 demonstrated the ability to inhibit secretory group IIA phospholipase A2 (sPLA2-IIA), an enzyme implicated in inflammatory diseases []. This inhibition was linked to the suppression of cytosolic phospholipase A2 (cPLA2) and ERK 1/2 activation, further supporting its anti-inflammatory potential.
Q3: Does Vicenin-2 possess antioxidant properties?
A: Yes, Vicenin-2 exhibits significant antioxidant activity. It protects human serum albumin (HSA) from oxidative damage induced by superoxide anion and hydroxyl radicals []. This protective effect is attributed to its ability to scavenge reactive oxygen species (ROS) [, ].
Q4: What is the molecular formula and weight of Vicenin-2?
A4: Vicenin-2 has a molecular formula of C27H30O15 and a molecular weight of 594.52 g/mol.
Q5: What spectroscopic techniques are useful for characterizing Vicenin-2?
A5: Various spectroscopic techniques can be employed to characterize Vicenin-2. These include:
- Nuclear Magnetic Resonance (NMR): Provides detailed structural information on the molecule, including its connectivity and stereochemistry [, ].
- Mass Spectrometry (MS): Allows for the determination of the molecular weight and fragmentation pattern, aiding in structural identification [, , , ].
- Ultraviolet-Visible (UV-Vis) Spectroscopy: Reveals information about the electronic transitions within the molecule, which can be helpful in identifying the presence of specific chromophores [].
Q6: What is known about the pharmacokinetic profile of Vicenin-2?
A: A pharmacokinetic study in rats, using a validated ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method, revealed that Vicenin-2 has a slightly longer half-life compared to lychnopholic acid (another compound studied), but it is still considered relatively short []. The study also indicated that Vicenin-2 is rapidly distributed throughout the body and efficiently eliminated. Further research is needed to fully elucidate its absorption, distribution, metabolism, and excretion (ADME) profile in humans.
Q7: Do pathological conditions affect the pharmacokinetics of Vicenin-2?
A: Interestingly, research suggests that the pharmacokinetics of Vicenin-2 and other C-glycosylflavones may be altered in the presence of certain pathological conditions. A study using a rat model of urolithiasis observed significantly increased plasma levels of these compounds compared to normal rats []. This highlights the potential influence of disease states on the absorption and distribution of Vicenin-2.
Q8: What in vitro models have been used to study the biological activity of Vicenin-2?
A8: Several in vitro models have been employed to investigate the effects of Vicenin-2. These include:
- Human cancer cell lines: Studies have used various cancer cell lines, such as HT-29 colon cancer cells [] and PC-3 prostate cancer cells [], to assess the anti-cancer potential of Vicenin-2.
- Human umbilical vein endothelial cells (HUVECs): This model has been utilized to study the anti-inflammatory and anti-thrombotic effects of Vicenin-2, particularly in the context of vascular inflammation [, , ].
- Murine macrophages: These cells are valuable for studying the impact of Vicenin-2 on inflammatory mediator production [].
Q9: What in vivo models have been used to study the biological activity of Vicenin-2?
A9: Various animal models have been used to evaluate the in vivo efficacy of Vicenin-2:
- Diethylnitrosamine-induced liver carcinoma in rats: This model has been instrumental in demonstrating the hepatoprotective and anti-cancer effects of Vicenin-2 [].
- Cecal ligation and puncture (CLP)-induced sepsis in mice: This model has been used to study the anti-inflammatory and renal protective effects of Vicenin-2 in a septic setting [].
- Testosterone-induced prostatic hyperplasia (TPH) in rats: This model has been employed to investigate the potential of Vicenin-2 in treating benign prostatic hyperplasia [].
- Nude mice xenograft models: These models, involving the transplantation of human cancer cells into immunocompromised mice, have been utilized to evaluate the in vivo anti-cancer activity of Vicenin-2, particularly in prostate cancer [].
Q10: Has Vicenin-2 been evaluated in clinical trials?
A10: At present, no published data on clinical trials involving Vicenin-2 is available. Further research, including well-designed clinical trials, is necessary to determine its safety and efficacy in humans.
Q11: What analytical techniques are commonly used to quantify Vicenin-2?
A11: High-Performance Liquid Chromatography (HPLC) coupled with various detection methods is widely used for the quantification of Vicenin-2.
- HPLC-PDA (Photodiode Array Detection): This technique provides both qualitative and quantitative information on Vicenin-2 in complex mixtures like plant extracts [, ].
- HPLC-ESI-MS/MS (Electrospray Ionization-Tandem Mass Spectrometry): This highly sensitive and specific method allows for accurate quantification of Vicenin-2 even at low concentrations in biological matrices such as plasma [, , , ].
Q12: What are the key parameters considered during the validation of analytical methods for Vicenin-2?
A12: The validation of analytical methods, particularly for pharmaceutical analysis, is crucial to ensure the accuracy, precision, and reliability of the results. Key parameters considered during method validation for Vicenin-2 quantification include:
- Linearity: Assessing the linear relationship between the concentration of Vicenin-2 and the analytical response [, ].
- Precision: Evaluating the repeatability and reproducibility of the method [, , ].
- Accuracy: Determining the closeness of the measured values to the true value [, , ].
- Limit of Detection (LOD) and Limit of Quantitation (LOQ): Establishing the lowest concentrations of Vicenin-2 that can be detected and quantified, respectively, with acceptable accuracy and precision [, ].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



